Methyl 2-(4-(bromomethyl)benzoyl)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[4-(bromomethyl)benzoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO3/c1-20-16(19)14-5-3-2-4-13(14)15(18)12-8-6-11(10-17)7-9-12/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAFIJHJKANVIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Mechanisms of Methyl 2 4 Bromomethyl Benzoyl Benzoate
Nucleophilic Substitution Reactions at the Bromomethyl Group
The presence of a bromine atom on a benzylic carbon makes the bromomethyl group of Methyl 2-(4-(bromomethyl)benzoyl)benzoate a prime site for nucleophilic substitution reactions. This reactivity is a cornerstone of its utility in organic synthesis, allowing for the introduction of a wide array of functional groups.
Reactivity with Diverse Nucleophiles (e.g., Oxygen, Nitrogen, Carbon, Sulfur)
The electrophilic benzylic carbon of this compound readily reacts with a variety of nucleophiles. The general scheme for these reactions involves the displacement of the bromide ion by the incoming nucleophile.
Oxygen Nucleophiles: Alkoxides and carboxylates can displace the bromide to form ethers and esters, respectively. For instance, reaction with sodium methoxide (B1231860) would yield the corresponding methyl ether. The reactivity of benzoate (B1203000) esters with various nucleophiles has been a subject of kinetic studies, which can provide a framework for understanding these transformations. researchgate.net
Nitrogen Nucleophiles: Amines, both primary and secondary, as well as other nitrogen-containing compounds like imidazoles, can act as effective nucleophiles. chemicalbook.com These reactions lead to the formation of new carbon-nitrogen bonds, yielding substituted amines. Kinetic studies on the reactions of benzoates with cyclic secondary amines have shown that these reactions proceed via a stepwise mechanism. koreascience.kr
Carbon Nucleophiles: Carbanions, such as those derived from enolates or organometallic reagents, can attack the benzylic carbon to form new carbon-carbon bonds. This allows for the extension of the carbon skeleton.
Sulfur Nucleophiles: Thiolates are excellent nucleophiles and react efficiently with benzylic halides. koreascience.krnih.gov The reaction of this compound with a thiol would result in the formation of a thioether. The high polarizability of sulfur nucleophiles often leads to enhanced reactivity. koreascience.kr
The table below summarizes the expected products from the reaction of this compound with various nucleophiles.
| Nucleophile Category | Example Nucleophile | Product Type |
| Oxygen | Sodium Methoxide (CH₃ONa) | Ether |
| Nitrogen | Ammonia (NH₃) | Primary Amine |
| Carbon | Sodium Cyanide (NaCN) | Nitrile |
| Sulfur | Sodium Thiophenoxide (C₆H₅SNa) | Thioether |
Mechanistic Investigations of Sₙ1 vs. Sₙ2 Pathways at the Benzylic Position
The mechanism of nucleophilic substitution at a benzylic position can proceed through either an Sₙ1 or Sₙ2 pathway, and the operative mechanism for this compound is dependent on the specific reaction conditions. libretexts.org
Sₙ2 Mechanism: This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. masterorganicchemistry.com This mechanism is favored by strong nucleophiles and polar aprotic solvents. libretexts.orglibretexts.org For this compound, which is a primary-like benzylic halide, the Sₙ2 pathway is sterically accessible. libretexts.org
Sₙ1 Mechanism: This pathway proceeds through a two-step mechanism involving the formation of a carbocation intermediate after the departure of the leaving group. masterorganicchemistry.commasterorganicchemistry.com The benzylic position of this compound can stabilize a positive charge through resonance with the adjacent benzene (B151609) ring, making the formation of a benzylic carbocation feasible. This pathway is favored by weak nucleophiles, polar protic solvents, and substrates that can form stable carbocations. libretexts.orgmasterorganicchemistry.com
The choice between the Sₙ1 and Sₙ2 mechanism is a delicate balance of factors, as summarized in the table below.
| Factor | Favors Sₙ1 | Favors Sₙ2 |
| Substrate | Tertiary > Secondary > Primary (Benzylic is favorable) libretexts.org | Methyl > Primary > Secondary (Benzylic is favorable) libretexts.org |
| Nucleophile | Weak (e.g., H₂O, ROH) libretexts.org | Strong (e.g., I⁻, RS⁻, N₃⁻) libretexts.org |
| Solvent | Polar Protic (e.g., water, alcohols) libretexts.org | Polar Aprotic (e.g., acetone, DMSO) libretexts.org |
| Rate Law | Rate = k[Substrate] masterorganicchemistry.com | Rate = k[Substrate][Nucleophile] |
Computational studies on nucleophilic substitutions of benzyl (B1604629) bromides have provided deeper insights into the transition states of these reactions, indicating a continuum between the ideal Sₙ1 and Sₙ2 pathways. researchgate.net
Stereochemical Outcomes of Substitution Reactions
The stereochemical outcome of a nucleophilic substitution reaction is directly tied to the underlying mechanism. However, it is important to note that the benzylic carbon in the bromomethyl group of this compound is not a stereocenter as it bears two identical hydrogen atoms. Therefore, substitution at this position does not lead to inversion or racemization at this carbon.
Should a chiral nucleophile be employed, or if the substitution leads to the creation of a new stereocenter elsewhere in the molecule, the stereochemical outcome would be determined by the reaction mechanism:
Sₙ2 Reaction: If the reaction proceeds via an Sₙ2 mechanism at a chiral center, it would result in an inversion of the stereochemical configuration. youtube.com
Sₙ1 Reaction: An Sₙ1 reaction, proceeding through a planar carbocation intermediate, would lead to a mixture of retention and inversion products, often resulting in racemization. masterorganicchemistry.com
Organometallic Reactions and Cross-Coupling Methodologies
The carbon-bromine bond in this compound can also be utilized to form organometallic reagents, which are powerful intermediates for carbon-carbon bond formation and can participate in various cross-coupling reactions.
Formation of Organobromine Derivatives (e.g., Grignard, Organolithium Reagents)
The formation of Grignard and organolithium reagents from alkyl or aryl halides is a fundamental transformation in organic synthesis. masterorganicchemistry.comlibretexts.org
Grignard Reagents: In principle, reacting this compound with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) would be the standard procedure for generating the corresponding Grignard reagent. wikipedia.org
Organolithium Reagents: Similarly, treatment with lithium metal in a hydrocarbon solvent could yield the organolithium derivative. libretexts.org
However, a significant challenge in the formation of these reagents from this compound is the presence of the electrophilic ester group. Grignard and organolithium reagents are potent nucleophiles and strong bases, and they readily react with esters. libretexts.orgudel.edubyjus.com This could lead to intramolecular or intermolecular reactions, where the newly formed organometallic species attacks the ester carbonyl of another molecule, leading to a complex mixture of products. Therefore, the successful formation of a stable Grignard or organolithium reagent from this specific compound is highly challenging without protection of the ester group.
Palladium-Catalyzed Borylation and Subsequent Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. While the benzylic bromide itself can participate in some coupling reactions, it is often more strategic to convert it into other functional groups for broader applicability in reactions like the Suzuki and Sonogashira couplings.
Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron compound with an organohalide. nih.gov The bromomethyl group of the title compound could be converted into a boronic ester. This derivative could then undergo a Suzuki-Miyaura coupling with an aryl or vinyl halide to form a new carbon-carbon bond. nih.gov
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. nih.gov While the benzylic bromide is not a typical substrate for Sonogashira coupling, the aryl rings of the parent molecule could be functionalized with halides to participate in such reactions. For instance, a bromo-substituted version of the benzoyl ring could undergo Sonogashira coupling with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. nih.govrsc.org
The versatility of these cross-coupling reactions allows for the synthesis of complex molecular architectures from precursors like this compound.
Transformations of the Ester and Ketone Functionalities
The presence of both an ester and a ketone group on the benzoylbenzoate scaffold allows for a variety of transformations. The relative reactivity of these two carbonyl groups is a key consideration for achieving chemical selectivity. Generally, ketones are more electrophilic and thus more reactive towards nucleophiles than esters. quora.com This difference in reactivity is fundamental to the selective transformations discussed below.
The methyl ester group in this compound can be converted to a carboxylic acid through hydrolysis or to a different ester via transesterification. These reactions are typically catalyzed by acids or bases. ucalgary.calibretexts.org
Ester Hydrolysis: The hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-(4-(bromomethyl)benzoyl)benzoic acid, can be achieved under either acidic or basic conditions.
Base-Promoted Hydrolysis (Saponification): This is an effectively irreversible process where a base, such as sodium hydroxide (B78521) (NaOH), is used. ucalgary.calibretexts.org The hydroxide ion acts as a nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide ion (⁻OCH₃) as the leaving group. A rapid, final acid-base step occurs where the methoxide deprotonates the newly formed carboxylic acid to yield a carboxylate salt and methanol (B129727). ucalgary.ca Subsequent acidification of the reaction mixture is required to protonate the carboxylate and isolate the final carboxylic acid product. Studies on related methyl 2-benzoylbenzoate structures confirm this reaction pathway. rsc.orgchemspider.com
Acid-Catalyzed Hydrolysis: This is a reversible reaction, representing the reverse of Fischer esterification. ucalgary.calibretexts.org It requires heating the ester in water with a strong acid catalyst (e.g., H₂SO₄). The mechanism involves protonation of the ester carbonyl, which activates it towards nucleophilic attack by water. A tetrahedral intermediate is formed, and after a series of proton transfers, methanol is eliminated to give the carboxylic acid. ucalgary.ca To drive the equilibrium towards the products, a large excess of water is typically used. libretexts.org
Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. The mechanism is analogous to that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. This reaction is also reversible, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing the methanol byproduct as it forms.
The table below summarizes typical conditions for these transformations on related substrates.
| Transformation | Reagents & Conditions | Product Type | Reference |
| Base-Promoted Hydrolysis | NaOH (aq), MeOH/H₂O, Reflux | Carboxylate Salt | chemspider.com |
| Acid-Catalyzed Hydrolysis | H₂SO₄ (aq), H₂O, Heat | Carboxylic Acid | ucalgary.ca |
| Transesterification | R'-OH, Acid or Base Catalyst, Heat | New Ester (R') | libretexts.org |
The molecule contains two reducible carbonyl groups: the ketone and the ester. Achieving chemoselectivity is crucial and depends on the choice of reducing agent. Ketones are generally more reactive towards hydride reagents than esters. quora.comyoutube.com
This reactivity difference allows for the selective reduction of the ketone to a secondary alcohol while leaving the ester group intact. Sodium borohydride (B1222165) (NaBH₄) is the reagent of choice for this transformation. youtube.com It is a mild reducing agent, capable of reducing aldehydes and ketones but generally unreactive towards less electrophilic esters under standard conditions (e.g., in alcoholic solvents like methanol or ethanol (B145695) at room temperature). youtube.com
The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic ketone carbonyl carbon. This forms a tetrahedral alkoxide intermediate, which is then protonated by the solvent during workup to yield the corresponding secondary alcohol, Methyl 2-(α-hydroxy-4-(bromomethyl)benzyl)benzoate.
Conversely, more powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the ester functionalities, leading to a diol product. The benzylic bromide moiety is also susceptible to reduction by strong hydrides, which would further complicate the reaction outcome. Therefore, for selective ketone reduction, NaBH₄ is the superior reagent.
| Reagent | Selectivity | Product of Reaction with this compound | Reference |
| Sodium Borohydride (NaBH₄) | Reduces ketones; does not reduce esters | Methyl 2-((4-(bromomethyl)phenyl)(hydroxy)methyl)benzoate | youtube.com |
| Lithium Aluminum Hydride (LiAlH₄) | Reduces both ketones and esters | (2-(4-(Bromomethyl)benzoyl)phenyl)methanol and further reduction products | youtube.com |
The ketone carbonyl carbon is electrophilic and susceptible to attack by various carbon-based nucleophiles, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). youtube.comlibretexts.org These reactions provide an effective method for forming new carbon-carbon bonds.
Similar to chemoselective reduction, the higher reactivity of the ketone compared to the ester allows for selective addition. nih.gov The reaction involves the nucleophilic addition of the organometallic reagent to the ketone, forming a tetrahedral magnesium or lithium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield a tertiary alcohol. youtube.com
For example, the reaction of this compound with methylmagnesium bromide (CH₃MgBr) would selectively attack the ketone, yielding Methyl 2-(1-(4-(bromomethyl)phenyl)-1-hydroxyethyl)benzoate after workup. The ester group would remain largely unaffected under typical reaction conditions.
Radical Reactions Involving this compound
The bromomethyl group is the primary site for radical reactions in this molecule. While this group is often installed via a radical mechanism (e.g., bromination of a methyl group with N-Bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide), it can also serve as a precursor for further radical transformations. chemicalbook.com
The carbon-bromine bond in the benzylic position is relatively weak and can undergo homolytic cleavage upon exposure to radical initiators (heat or light) or in the presence of a radical mediator. This cleavage generates a stabilized benzylic radical. This benzylic radical is a key intermediate that can participate in various subsequent reactions, such as:
Radical Coupling Reactions: It can couple with other radicals or be trapped by radicalophiles.
Reductive Dehalogenation: The C-Br bond can be reduced to a C-H bond under radical conditions, for instance, using tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN).
The formation of the initial benzylic radical is the rate-determining step in these processes. The stability of this radical, due to resonance delocalization across the adjacent benzene ring, facilitates its formation.
Rearrangement Reactions and Fragmentations
The skeletal structure of this compound is generally stable and does not readily undergo classical rearrangement reactions like the benzilic acid rearrangement, which requires a 1,2-diketone structure. wikipedia.org However, specific transformations and fragmentations can be induced under certain conditions, particularly in mass spectrometry.
Under electron ionization mass spectrometry (EI-MS), the molecule will fragment in predictable ways based on the stability of the resulting ions and neutral fragments. Common fragmentation pathways for related structures involve: youtube.com
Alpha-Cleavage: Cleavage of the bond adjacent to the ketone carbonyl is a common pathway. This could lead to the loss of the 4-(bromomethyl)phenyl group or the 2-(methoxycarbonyl)phenyl group as radicals, with the charge retained on the other fragment.
Loss of the Methoxy (B1213986) Group: Fragmentation can occur at the ester, with the loss of the methoxy radical (•OCH₃) or a neutral methanol molecule after rearrangement.
Cleavage of the Bromomethyl Group: The C-Br bond can cleave, leading to the loss of a bromine radical (•Br) to form a stable benzyl-type carbocation.
These fragmentation patterns are crucial for the structural elucidation of the molecule and its reaction products by mass spectrometry.
Lack of Specific Research Data for this compound
Following a comprehensive search for the chemical compound "this compound," it has been determined that there is a significant lack of specific published research data for this exact molecule within the public domain. The search results consistently yield information for related but structurally different compounds, primarily isomers and derivatives such as:
Methyl 4-(bromomethyl)benzoate (B8499459)
Methyl 2-(bromomethyl)benzoate
Methyl 4-bromo-2-(bromomethyl)benzoate
Methyl 2-[4-(bromomethyl)phenyl]benzoate
These compounds, while sharing some functional groups, have distinct chemical structures and, therefore, different reactivity profiles and applications. For instance, "Methyl 4-(bromomethyl)benzoate" is a substituted benzoate, whereas the requested compound, "this compound," is a derivative of benzophenone (B1666685), which implies a different synthetic pathway and chemical behavior.
General information on the use of benzophenone derivatives in polymer chemistry and as photoinitiators is available. rsc.orgmdpi.comresearchgate.netrsc.org Similarly, the utility of compounds containing a bromomethylbenzyl group in the synthesis of complex molecules and ligands is documented for the related isomers. sarex.com However, directly extrapolating these findings to "this compound" without specific experimental evidence for this exact compound would be scientifically inaccurate.
Due to the absence of specific studies on "this compound," it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this particular compound. The available data does not allow for a detailed discussion of its specific role in the synthesis of polycyclic and heterocyclic compounds, its application as a precursor for advanced ligands, its use in polymer chemistry, or its development as a chemical probe in a non-biological context.
To provide an accurate and verifiable article, further primary research on the synthesis and applications of "this compound" would be required. Without such data, any generated content would be speculative and would not meet the required standards of scientific accuracy.
Applications in Advanced Organic Synthesis and Material Science Precursors
Supramolecular Assembly and Self-Assembled Systems
The molecular architecture of Methyl 2-(4-(bromomethyl)benzoyl)benzoate, featuring a combination of aromatic rings, a carbonyl group, a methyl ester, and a reactive bromomethyl moiety, provides a versatile platform for the construction of intricate supramolecular assemblies and self-assembled systems. While direct studies focusing exclusively on the supramolecular behavior of this specific compound are not extensively documented, the principles of crystal engineering and the observed behaviors of analogous structures offer significant insights into its potential for forming higher-order structures through non-covalent interactions.
The presence of multiple aromatic rings in the benzophenone (B1666685) core suggests the propensity for π-π stacking interactions, a common driving force in the self-assembly of planar aromatic molecules. These interactions, arising from the electrostatic attraction between electron-rich and electron-poor regions of adjacent aromatic systems, can lead to the formation of one-dimensional stacks or more complex three-dimensional arrays. The planarity and electron distribution of the benzoyl and benzoate (B1203000) rings are critical factors that influence the geometry and strength of these stacking interactions.
The carbonyl and ester groups within the molecule can act as hydrogen bond acceptors, participating in C—H···O interactions with the aromatic or methyl protons of adjacent molecules. While individually weak, the cumulative effect of multiple such interactions can significantly contribute to the stability of the resulting supramolecular structure.
The interplay of these various non-covalent forces—π-π stacking, halogen bonding, and hydrogen bonding—can lead to the formation of complex and well-defined supramolecular architectures. The specific arrangement of these functional groups in this compound allows for a high degree of tunability in the resulting self-assembled systems.
Detailed Research Findings from Analogous Systems:
While specific data for this compound is limited, research on closely related compounds provides a strong basis for predicting its behavior. For example, the crystal structure analysis of its isomer, Methyl 4-(bromomethyl)benzoate (B8499459), has revealed the presence of π-stacking interactions that play a significant role in its crystal packing.
The following interactive table summarizes the potential non-covalent interactions and resulting supramolecular motifs that could be expected in systems involving this compound, based on the analysis of its functional groups and findings from analogous compounds.
| Interacting Moiety 1 | Interacting Moiety 2 | Type of Interaction | Potential Supramolecular Motif |
| Benzoyl/Benzoate Ring | Benzoyl/Benzoate Ring | π-π Stacking | 1D Stacks, Herringbone Packing |
| Bromomethyl Group (Br) | Carbonyl/Ester Oxygen | Halogen Bonding (C-Br···O) | Chains, Sheets |
| Aromatic C-H | Carbonyl/Ester Oxygen | Hydrogen Bonding (C-H···O) | Inter-linked Networks |
| Aromatic C-H | Bromine Atom | Hydrogen Bonding (C-H···Br) | Cross-linked Chains |
The combination of these interactions can lead to the formation of complex, three-dimensional supramolecular networks. The reactive bromomethyl group further offers the potential for post-assembly modification, allowing for the covalent capture of the self-assembled state or the introduction of additional functionalities. This makes this compound a promising building block for the bottom-up fabrication of advanced organic materials with tailored properties for applications in material science.
Theoretical and Computational Investigations of Methyl 2 4 Bromomethyl Benzoyl Benzoate
Electronic Structure and Reactivity Descriptors (e.g., Frontier Molecular Orbitals, Charge Distribution)
The electronic structure of a molecule is fundamental to its chemical reactivity. Computational chemistry offers powerful tools to probe this structure, with Frontier Molecular Orbital (FMO) theory being a cornerstone. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity.
For Methyl 2-(4-(bromomethyl)benzoyl)benzoate, the electronic landscape is shaped by the interplay of its constituent functional groups: the electron-withdrawing benzoyl and methyl benzoate (B1203000) moieties, and the reactive bromomethyl group. The distribution of electron density, or charge distribution, across the molecule dictates its electrostatic potential and preferred sites for electrophilic and nucleophilic attack.
Quantum chemical calculations, such as Density Functional Theory (DFT), can provide detailed information about the electronic properties. While specific DFT calculations for this compound are not extensively reported in the literature, we can infer its properties by analogy to similar structures. For instance, studies on related benzophenone (B1666685) and benzoate derivatives show that the HOMO is often localized on the electron-rich aromatic rings, while the LUMO is centered on the electron-deficient carbonyl groups and the second aromatic ring. The bromomethyl group, being a good leaving group, will significantly influence the LUMO by lowering its energy and making the benzylic carbon a prime target for nucleophiles.
A hypothetical representation of the calculated electronic properties for a molecule with a similar backbone is presented in the table below. These values are illustrative and would require specific calculations for this compound for precise quantification.
| Property | Calculated Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability. |
| LUMO Energy | -1.8 eV | Indicates the electron-accepting ability. |
| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 2.5 D | Indicates the overall polarity of the molecule. |
Conformational Analysis and Intermolecular Interactions
The three-dimensional arrangement of atoms in a molecule, its conformation, plays a significant role in its physical and chemical properties. For a flexible molecule like this compound, with multiple rotatable single bonds, a multitude of conformations are possible. The relative energies of these conformers determine the most stable, and therefore most populated, structures at a given temperature.
Conformational analysis, typically performed using molecular mechanics or quantum chemical methods, can map the potential energy surface of the molecule as a function of its dihedral angles. In this compound, the key conformational variables include the torsion angles between the two phenyl rings and the orientation of the methyl ester and bromomethyl groups. Due to steric hindrance between the ortho-substituted benzoyl group and the adjacent phenyl ring, a non-planar conformation is expected to be the most stable, with the two aromatic rings twisted relative to each other. This is a common feature in substituted biphenyl (B1667301) and benzophenone systems.
Intermolecular interactions are the forces that govern how molecules interact with each other in the condensed phase. These interactions are crucial for understanding crystal packing, solubility, and biological activity. For this compound, several types of intermolecular interactions are anticipated:
π-π Stacking: The presence of two aromatic rings allows for attractive, non-covalent interactions between the π-systems of adjacent molecules.
C-H···O Hydrogen Bonds: The various C-H bonds in the molecule can act as weak hydrogen bond donors to the oxygen atoms of the carbonyl groups in neighboring molecules.
Halogen Bonding: The bromine atom of the bromomethyl group can participate in halogen bonding, a directional interaction with a nucleophilic region on an adjacent molecule.
Computational studies on related crystal structures, such as methyl 2-(benzoyloxy)benzoate, have confirmed the presence of C-H···π and offset π–π stacking interactions that stabilize the crystal lattice. researchgate.net
Reaction Mechanism Elucidation via Quantum Chemical Calculations
Quantum chemical calculations are a powerful tool for elucidating the detailed step-by-step pathways of chemical reactions. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and, crucially, transition states. This provides a deep understanding of how a reaction proceeds and what factors control its rate and outcome.
For this compound, a key reaction of interest would be the nucleophilic substitution at the benzylic carbon of the bromomethyl group. This is a versatile transformation for introducing a wide range of functional groups.
A transition state is the highest energy point along the reaction coordinate that connects reactants and products. It represents a fleeting molecular configuration that is not a stable species. The characterization of transition states is a central goal of computational reaction mechanism studies. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other directions. This is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
For the SN2 reaction of this compound with a nucleophile (Nu-), the transition state would involve the partial formation of the C-Nu bond and the partial breaking of the C-Br bond. The geometry and energy of this transition state would be highly dependent on the nature of the nucleophile and the solvent.
For the nucleophilic substitution on this compound, the reaction coordinate could be defined as the difference between the breaking C-Br bond distance and the forming C-Nu bond distance. An illustrative reaction energy profile for a hypothetical SN2 reaction is shown below.
Kinetic and Thermodynamic Parameters from Computational Modeling
Computational modeling can provide quantitative predictions of kinetic and thermodynamic parameters that govern chemical reactions. These parameters are essential for understanding reaction feasibility, spontaneity, and rates.
Thermodynamic Parameters: These include the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of a reaction. A negative ΔG indicates a spontaneous reaction. These parameters can be calculated from the optimized geometries and vibrational frequencies of the reactants and products.
Kinetic Parameters: The primary kinetic parameter obtained from computational studies is the activation energy (Ea), which is derived from the height of the energy barrier on the reaction energy profile. According to transition state theory, the rate constant of a reaction is exponentially dependent on the activation energy.
While specific data for this compound is not available, studies on similar reactions have shown that DFT calculations can provide reliable estimates of these parameters. For example, computational studies on the conformational equilibria of substituted dienes have successfully determined enthalpy differences between conformers. sigmaaldrich.com A representative table of calculated thermodynamic and kinetic parameters for a hypothetical reaction is presented below.
| Parameter | Calculated Value (Illustrative) | Significance |
|---|---|---|
| Activation Energy (Ea) | 15 kcal/mol | Determines the reaction rate. |
| Enthalpy of Reaction (ΔH) | -10 kcal/mol | Indicates if the reaction is exothermic or endothermic. |
| Gibbs Free Energy of Reaction (ΔG) | -12 kcal/mol | Indicates the spontaneity of the reaction. |
Prediction of Spectroscopic Signatures for Novel Derivatives
A significant application of computational chemistry is the prediction of spectroscopic properties, which can be invaluable for the identification and characterization of new compounds. By calculating the expected spectra of novel derivatives of this compound, experimental efforts can be guided and a deeper understanding of structure-property relationships can be achieved.
NMR Spectroscopy: Chemical shifts (δ) in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict 1H and 13C NMR spectra with a high degree of accuracy. For example, the predicted chemical shifts for a novel derivative can be compared with experimental data to confirm its structure. The known 1H NMR shifts for the related isomer, methyl 4-(bromomethyl)benzoate (B8499459), show signals around 8.01, 7.46, 4.50, and 3.92 ppm. chemicalbook.com
Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational frequency calculations can predict the positions and intensities of the vibrational bands, which can be compared with experimental spectra to identify functional groups and confirm the molecular structure.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. It can calculate the energies of electronic transitions and their corresponding oscillator strengths, which determine the intensity of the absorption bands. This is particularly useful for understanding the color and photophysical properties of new derivatives.
The ability to predict these spectroscopic signatures is a powerful tool in the design and synthesis of new materials and biologically active compounds based on the this compound scaffold.
Advanced Analytical and Spectroscopic Methodologies in Research on Methyl 2 4 Bromomethyl Benzoyl Benzoate
High-Resolution Mass Spectrometry for Elucidating Reaction Pathways and Product Identification
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the study of Methyl 2-(4-(bromomethyl)benzoyl)benzoate and its reactions. It provides the high-accuracy mass measurements required to determine the elemental composition of the parent molecule, its intermediates, and final products, thereby facilitating the elucidation of complex reaction pathways.
In research, HRMS is used to confirm the identity of synthesized compounds by comparing the experimentally measured exact mass with the theoretically calculated mass. For this compound (C₁₆H₁₃BrO₃), the precise mass is a key identifier. When coupled with techniques like collision-induced dissociation (CID), HRMS can generate fragmentation patterns that offer structural clues. For instance, studies on related protonated methyl benzoates show fragmentation through pathways such as the loss of a methanol (B129727) molecule or the elimination of benzene (B151609). nih.gov These established fragmentation behaviors of the benzoate (B1203000) substructure can be used to interpret the mass spectra of more complex molecules like this compound.
During a synthetic sequence, HRMS can identify reaction byproducts and impurities, even at low concentrations. By obtaining the exact mass of an unknown peak in the mass spectrum, researchers can propose its elemental formula, which is the first step in identifying an unexpected side product. This capability is crucial for optimizing reaction conditions to maximize the yield of the desired product. Predicted collision cross-section (CCS) values, which are calculated based on the ion's shape, size, and charge, can further aid in the identification of isomers when combined with ion mobility mass spectrometry. uni.lu
Table 1: Predicted HRMS Data for [M+H]⁺ Adduct of this compound (Note: This table is illustrative, based on typical fragmentation and adduct formation.)
| Ion Type | Formula | Calculated m/z | Description |
| [M+H]⁺ | C₁₆H₁₄BrO₃⁺ | 333.0121 / 335.0101 | Protonated molecular ion (shows characteristic isotopic pattern for Bromine) |
| [M-OCH₃]⁺ | C₁₅H₁₀BrO₂⁺ | 300.9859 / 302.9838 | Loss of the methoxy (B1213986) group from the molecular ion |
| [M-Br]⁺ | C₁₆H₁₃O₃⁺ | 253.0808 | Loss of the bromine atom |
| [C₇H₄BrO]⁺ | C₇H₄BrO⁺ | 182.9491 / 184.9471 | Fragment corresponding to the bromobenzoyl cation |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of this compound in solution. One-dimensional (¹H and ¹³C) NMR provides fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule.
¹H NMR data for a related isomer, Methyl 4-(bromomethyl)benzoate (B8499459), shows characteristic signals for the aromatic protons, the benzylic protons of the CH₂Br group, and the methyl protons of the ester. chemicalbook.com For this compound, the spectrum would be more complex due to the asymmetric substitution pattern, leading to distinct signals for each aromatic proton.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom, including the quaternary carbons of the carbonyl group and the aromatic rings. chemicalbook.com The chemical shifts are sensitive to the electronic environment, confirming the presence of the ketone and ester functionalities.
To unambiguously assign all the signals in the complex NMR spectra of this compound and its derivatives, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. It would show correlations between adjacent aromatic protons, helping to trace the connectivity within each benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is used to assign the carbon signal corresponding to each protonated carbon atom, such as those in the aromatic rings and the methyl and bromomethyl groups.
Together, these 2D NMR experiments provide a complete and unambiguous picture of the molecular skeleton.
The two aromatic rings in benzophenone-type structures are not coplanar due to steric hindrance. They can rotate relative to each other, and this dynamic process can be studied using Dynamic NMR (DNMR) spectroscopy. By recording NMR spectra at different temperatures, researchers can observe changes in the signals that relate to the rate of conformational exchange.
At room temperature, the rotation around the aryl-carbonyl bonds may be fast on the NMR timescale, resulting in averaged signals. As the temperature is lowered, this rotation can be slowed down. If the rotation becomes slow enough, separate signals for atoms in chemically distinct environments in the frozen conformation may be observed. unibas.it Studies on related 1,2-diacylbenzenes have shown that energy barriers for such rotational processes can be determined by analyzing the line shape changes in the variable-temperature NMR spectra. unibas.it For this compound, DNMR could provide valuable data on the rotational barrier between the two rings, offering insights into the molecule's conformational flexibility and preferred three-dimensional shape in solution. The energy barriers for such processes typically fall in the range of 6 to 15 kcal/mol. nih.govacs.org
X-ray Crystallography for Solid-State Structural Elucidation of Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a complete model of the molecular structure, including bond lengths, bond angles, and torsion angles, can be constructed.
While the crystal structure for this compound itself is not publicly available, data for closely related compounds like Methyl 4-(bromomethyl)benzoate and other benzoate derivatives provide significant insights. scispace.comresearchgate.net For example, the crystal structure of Methyl 4-(bromomethyl)benzoate reveals that the ester group is only slightly twisted out of the plane of the aromatic ring. scispace.com In the case of this compound, a crystal structure would precisely define the dihedral angle between the two aromatic rings, which is a key structural parameter for benzophenones. It would also provide accurate measurements of all bond lengths and angles, confirming the molecular geometry. Furthermore, the analysis of the crystal packing reveals intermolecular interactions, such as C-H···O hydrogen bonds or π-π stacking, which govern the solid-state properties of the material. scispace.comresearchgate.net
Table 2: Representative Crystallographic Data for a Related Benzoate Derivative (Methyl 4-bromobenzoate) researchgate.net (Note: This data illustrates the type of information obtained from X-ray crystallography.)
| Parameter | Value |
| Chemical Formula | C₈H₇BrO₂ |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 19.4344 |
| b (Å) | 8.5216 |
| c (Å) | 14.6195 |
| Br···O interaction (Å) | 3.047 |
Chromatographic Techniques for Reaction Monitoring and Purification in Research
Chromatographic techniques are fundamental to the practical synthesis and study of this compound.
Thin-Layer Chromatography (TLC): TLC is used for rapid, qualitative monitoring of reaction progress. A small spot of the reaction mixture is placed on a silica (B1680970) gel plate and eluted with an appropriate solvent system. By comparing the spots of the starting material, the reaction mixture, and the expected product, a chemist can quickly assess whether the starting material has been consumed and if the desired product has formed.
Column Chromatography: This is the primary method for the purification of the synthesized compound. The crude reaction mixture is loaded onto a column packed with a stationary phase (typically silica gel), and a solvent (or solvent mixture) is passed through the column. Components of the mixture travel through the column at different rates depending on their polarity, allowing for the separation of the desired product from unreacted starting materials and byproducts. rsc.org
High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique used for the separation, identification, and quantification of components in a mixture. It is the standard method for determining the purity of a final compound like this compound.
A typical setup for purity analysis would involve a reversed-phase (RP-HPLC) method. In this mode, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water (sometimes buffered or with additives like formic acid) and an organic solvent like acetonitrile (B52724) or methanol. internationaljournalssrg.orgresearchgate.net The compound is dissolved in a suitable solvent, injected into the HPLC system, and detected as it elutes from the column, typically using a UV detector set to a wavelength where the analyte absorbs strongly (e.g., around 254 nm). researchgate.netusda.gov
The purity is assessed by the area of the peak corresponding to the main compound relative to the total area of all peaks in the chromatogram. A well-developed HPLC method can separate the main product from very closely related impurities, providing a highly accurate measure of purity. The method can be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, and precision. internationaljournalssrg.org
Table 3: Example HPLC Method Parameters for Purity Analysis of Benzoate Esters (Note: This is a representative method based on common practices for similar compounds.) nih.govsid.ir
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or Gradient elution with Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 258 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10-20 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique indispensable for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of the synthesis of this compound, GC-MS is the method of choice for monitoring reaction progress and characterizing the impurity profile, particularly for identifying volatile byproducts. The process involves introducing a sample into the gas chromatograph, where it is vaporized and separated into its individual components as it travels through a capillary column. Subsequently, the separated components enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each component that acts as a molecular fingerprint.
The synthesis of this compound typically proceeds via the radical bromination of its precursor, Methyl 2-(4-methylbenzoyl)benzoate, often using a brominating agent like N-Bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide (BPO) or 2,2′-azobisisobutyronitrile (AIBN) and a suitable solvent like carbon tetrachloride. chemicalbook.comguidechem.com During this process, several volatile byproducts may form, which can be effectively identified using GC-MS.
Potential volatile byproducts include:
Unreacted Starting Material: Incomplete reactions can leave residual Methyl 2-(4-methylbenzoyl)benzoate.
Solvents: Residual solvents used in the reaction or purification steps, such as carbon tetrachloride or hexane, are easily detected.
Side-Reaction Products: Over-bromination can lead to the formation of Methyl 2-(4-(dibromomethyl)benzoyl)benzoate. Additionally, impurities in the starting material or side reactions involving the solvent can generate other minor volatile compounds.
Initiator Byproducts: Decomposition products of the radical initiator may also be present in trace amounts.
The identification of these byproducts is crucial for optimizing the reaction conditions to maximize the yield and purity of the final product. By analyzing the volatile impurity profile, chemists can adjust parameters such as reaction time, temperature, and reagent stoichiometry.
Table 1: Potential Volatile Byproducts in the Synthesis of this compound Detectable by GC-MS
| Compound Name | Role/Origin | Expected Retention Time | Key Mass Fragments (m/z) |
| Carbon Tetrachloride | Solvent | Early | 117, 119, 121 (characteristic chlorine isotope pattern) |
| Hexane | Purification Solvent | Early | 57, 71, 86 |
| Methyl 2-(4-methylbenzoyl)benzoate | Unreacted Precursor | Intermediate | 240 (M+), 209, 133, 105 |
| Methyl 2-(4-(dibromomethyl)benzoyl)benzoate | Side-Reaction Product | Late | 396, 398, 400 (M+), 317, 319, 238 |
Spectroscopic Techniques for Understanding Electronic Properties (e.g., UV-Vis, IR)
Spectroscopic techniques are fundamental in elucidating the structural and electronic properties of molecules. For this compound, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide critical information about its functional groups and conjugated systems.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. The IR spectrum of this compound is expected to show distinct peaks corresponding to its key structural features. pressbooks.pubwpmucdn.comspectroscopyonline.com
The two carbonyl groups (ketone and ester) are expected to produce strong absorption bands in the region of 1650-1750 cm⁻¹. libretexts.org The benzophenone-like ketone carbonyl (C=O) stretch, being conjugated with two aromatic rings, would likely appear at a lower wavenumber (around 1660-1680 cm⁻¹) compared to the ester carbonyl. The ester carbonyl (C=O) stretch is anticipated around 1715-1730 cm⁻¹, influenced by its conjugation to the aromatic ring. spectroscopyonline.com The spectrum will also feature characteristic C-O stretches associated with the ester group between 1250 and 1310 cm⁻¹. spectroscopyonline.com Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region, while aromatic C-H stretches are found just above 3000 cm⁻¹. The presence of the bromomethyl group (-CH₂Br) would be indicated by C-H stretching of the methylene (B1212753) group around 2850-2960 cm⁻¹ and a C-Br stretching vibration at lower frequencies, typically in the 600-700 cm⁻¹ range.
Table 2: Predicted Characteristic Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3030 - 3100 | Medium-Weak |
| Aliphatic C-H (-CH₂) | Stretch | 2850 - 2960 | Medium-Weak |
| Ester C=O | Stretch | 1715 - 1730 | Strong |
| Ketone C=O | Stretch | 1660 - 1680 | Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak (multiple bands) |
| Ester C-C-O | Asymmetric Stretch | 1250 - 1310 | Strong |
| C-Br | Stretch | 600 - 700 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of UV and visible light. The absorption of energy promotes electrons from a ground electronic state to a higher energy excited state. In this compound, the primary chromophores are the two aromatic rings and the two carbonyl groups, which form an extended conjugated system similar to that of benzophenone (B1666685). nih.gov
The electronic spectrum is expected to be dominated by π → π* and n → π* transitions. The intense absorption bands, typically found in the shorter wavelength UV region (around 250-290 nm), are attributable to π → π* transitions within the benzoyl and benzoate aromatic systems. researchgate.net A less intense, longer-wavelength absorption, characteristic of the n → π* transition of the benzophenone-like carbonyl group, is also expected, likely appearing around 330-360 nm. nih.govmdpi.com The exact position and intensity of these absorption maxima (λ_max) are influenced by the substitution pattern on the aromatic rings and the solvent used for the analysis.
Table 3: Predicted Ultraviolet-Visible (UV-Vis) Absorption Maxima for this compound
| Electronic Transition | Chromophore | Predicted λ_max (nm) | Molar Absorptivity (ε) |
| π → π | Benzoyl and Benzoate Rings | ~260 - 290 | High |
| n → π | Ketone Carbonyl Group | ~330 - 360 | Low |
Future Directions and Emerging Research Avenues for Methyl 2 4 Bromomethyl Benzoyl Benzoate
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
There is currently a lack of specific research exploring novel catalytic systems to enhance the reactivity and selectivity of Methyl 2-(4-(bromomethyl)benzoyl)benzoate. General advancements in catalysis for benzophenone (B1666685) and diarylketone synthesis often involve methods like Friedel-Crafts acylation, Suzuki-Miyaura coupling, and carbonylative cross-coupling reactions. For instance, palladium-catalyzed three-component cross-coupling of aryl bromides, carbon monoxide, and boronic acids provides a general route to diarylketones. capes.gov.br However, studies applying these or other novel catalytic approaches, such as dual photoredox/nickel catalysis, specifically to the synthesis or transformation of this compound are not available. researchgate.netacs.org
Integration into Continuous Flow Chemistry and Microreactor Technologies for Scalable Synthesis
The integration of this compound into continuous flow chemistry and microreactor technologies for scalable synthesis has not been specifically reported. Continuous flow processes offer significant advantages for the synthesis of chemical intermediates, including improved safety, efficiency, and scalability. youtube.com Methodologies for the continuous flow synthesis of diaryl ketones using Grignard reagents and acyl chlorides have been developed, demonstrating the potential of this technology for producing related structures. rsc.org Similarly, flow processes for Meerwein arylations are established for synthesizing α-arylated carbonyl compounds. acs.org Despite the clear potential benefits, the application of these scalable technologies to this compound remains an unexplored area of research.
Application in Photoredox Catalysis and Photo-Induced Transformations
While the benzophenone moiety is a well-known photosensitizer and is widely used in photochemistry, specific applications of this compound in photoredox catalysis have not been documented. Photoredox catalysis is a powerful tool for organic synthesis, enabling a wide range of transformations under mild conditions. nih.gov The benzophenone core can participate in photo-induced hydrogen atom transfer and energy transfer processes. nih.govscispace.com Its derivatives are often used as photoinitiators or as photo-crosslinking agents. nih.gov However, research detailing the unique photochemical behavior or catalytic applications stemming from the specific combination of the benzophenone, bromomethyl, and methyl benzoate (B1203000) groups within the target molecule is not present in the available literature.
Computational Design of Advanced Functional Derivatives with Tailored Properties
Computational studies specifically targeting the design of advanced functional derivatives of this compound with tailored properties are not found in current research. Theoretical and computational chemistry are powerful tools for predicting molecular properties and guiding the design of new functional materials. nih.gov Studies on other substituted benzophenones have investigated their structural conformations and non-linear optical properties. researchgate.netresearchgate.net Such computational approaches could, in principle, be applied to predict the electronic, optical, and reactive properties of derivatives of this compound, but this work has not yet been published.
Role in Mechanistic Studies of Chemical Biology Probes (excluding therapeutic applications)
The role of this compound in the mechanistic studies of chemical biology probes has not been established. The benzophenone group is a classic photoaffinity labeling (PAL) reagent used to identify and study protein-ligand and protein-protein interactions. nih.gov The reactive bromomethyl group could serve as an alkylating agent to covalently attach the probe to a biological target. The combination of these functionalities within a single molecule suggests its potential as a bifunctional chemical probe. nih.gov However, there are no specific reports of its synthesis or use in this context for mechanistic studies, separate from direct therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
